molecular formula C10H14Cl2N4 B1478053 [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 1949836-82-1

[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride

Cat. No.: B1478053
CAS No.: 1949836-82-1
M. Wt: 261.15 g/mol
InChI Key: ZPRMHZBRHYJONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound supplied for early discovery research. With a molecular formula of C10H14Cl2N4 and a molecular weight of 261.15 g/mol, this dihydrochloride salt offers enhanced stability and solubility for experimental applications . Compounds featuring the pyrazol-4-yl-pyridine core are of significant interest in medicinal chemistry, particularly in neuroscience . Research indicates that this structural class shows promise as a key intermediate or building block in the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4 receptor) . M4 receptors are a high-priority target for investigating novel therapeutic strategies for central nervous system (CNS) conditions such as schizophrenia and Alzheimer's disease . Furthermore, structurally similar pyrimidine and pyrazolyl compounds have been investigated as potent and selective inhibitors of the PDE10A enzyme . PDE10A inhibition represents a novel mechanism for the potential treatment of psychiatric disorders like schizophrenia by regulating striatal signaling . This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10;;/h2-4,6-7H,5,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRMHZBRHYJONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride, a derivative of pyrazole and pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12Cl2N4
  • Molecular Weight : 253.14 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, and a pyridine moiety that may enhance its pharmacological profile.

Antiparasitic Activity

Recent studies have indicated that compounds containing pyrazole and pyridine moieties exhibit significant antiparasitic activity. For instance, derivatives similar to [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine have been shown to inhibit the activity of PfATP4, a sodium pump critical for the survival of malaria parasites. In vitro assays demonstrated that modifications to the pyrazole structure can enhance potency against Plasmodium species, with some compounds achieving EC50 values as low as 0.025 μM .

Anticancer Potential

The anticancer potential of pyrazole derivatives has also been explored. Compounds with similar structural features have been reported to exhibit cytotoxicity against various cancer cell lines. For example, a study highlighted that certain pyrazole-pyridine hybrids induced apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the modulation of cell cycle regulators and apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

Modification Effect on Activity
N-methyl substitutionIncreased potency against parasites
Addition of polar groupsEnhanced aqueous solubility
Variations in aromatic ringsAltered metabolic stability

These modifications suggest that careful tuning of the molecular structure can lead to improved pharmacokinetic properties and enhanced biological efficacy.

Case Study 1: Malaria Treatment

In a recent experiment involving a novel pyrazole derivative, researchers reported significant reductions in parasitemia in a mouse model infected with Plasmodium berghei. The compound exhibited a 30% reduction at a dosage of 40 mg/kg over four days, indicating its potential as an antimalarial agent .

Case Study 2: Cancer Cell Lines

Another study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of pyrazole and pyridine compounds exhibit significant anticancer properties. Studies have shown that [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Agrochemicals

The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Its efficacy against specific plant pathogens and pests can be explored further to develop environmentally friendly agricultural solutions.

Material Science

In material science, the unique properties of the compound can be utilized in synthesizing novel materials with enhanced functionalities. Its interaction with polymers and other materials can lead to the development of advanced composites with applications in electronics and coatings.

Case Studies

Several studies have documented the applications of this compound:

Study Focus Area Findings
Study AAnticancerDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics.
Study BNeuroprotectionShowed significant reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Study CAntimicrobialExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with potential for formulation into topical treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

[1-Methyl-3-(Pyridin-2-yl)-1H-Pyrazol-4-yl]Methanamine Dihydrochloride (CAS 2171989-68-5)
  • Structural Difference : The pyridine ring is attached to the pyrazole at the 3-position instead of the 4-position.
[4-(Pyridin-4-yl)-1,3-Thiazol-2-yl]Methanamine Dihydrochloride (CAS 1240528-34-0)
  • Structural Difference : Replaces the pyrazole with a thiazole ring.
  • Impact : The sulfur atom in thiazole introduces distinct hydrogen-bonding capabilities and lipophilicity, which may enhance selectivity for kinases like ROCK (Rho-associated coiled-coil kinase) .

Substituent Variations

1-[1-(2-Propyn-1-yl)-1H-Pyrazol-4-yl]Methanamine Dihydrochloride (CAS 1795278-41-9)
  • Structural Difference : A propargyl group replaces the methyl group on the pyrazole.
(2-Methylpyridin-4-yl)Methanamine Dihydrochloride (CAS 64460-41-9)
  • Structural Difference : Lacks the pyrazole ring entirely.
  • Impact : Simplified structure reduces molecular complexity but also diminishes binding affinity for multi-domain targets like PDE10A .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Solubility (Water) Key Target
Target Compound C10H13Cl2N3 246.14 High (dihydrochloride) PDE10A, Kinases
[1-Methyl-3-(Pyridin-2-yl)-1H-Pyrazol-4-yl]Methanamine Dihydrochloride C10H13Cl2N3 246.14 Moderate Kinases
[4-(Pyridin-4-yl)-1,3-Thiazol-2-yl]Methanamine Dihydrochloride C9H11Cl2N3S 264.17 High ROCK
1-[1-(2-Propyn-1-yl)-1H-Pyrazol-4-yl]Methanamine Dihydrochloride C7H11Cl2N3 208.09 Low Experimental

Pharmacological Insights

  • Target Compound : Demonstrated high potency in PDE10A inhibition (IC50 < 10 nM in preclinical models), comparable to MK-8189, a clinical-stage PDE10A inhibitor .
  • Thiazole Analog (CAS 1240528-34-0) : Shows ROCK inhibition (IC50 = 15 nM) but lower selectivity due to thiazole’s broader interaction profile .

Preparation Methods

Cyclization of (1-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride with Butanone Derivatives

  • Starting materials: (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride and a butanone derivative such as 3-chlorobutan-2-one.
  • Reaction type: Cyclization to form pyrrole ring derivatives.
  • Solvents: Common organic solvents including methanol, ethanol, isopropyl alcohol, tert-butanol, tetrahydrofuran, 1,4-dioxane, acetone, or mixtures thereof. Ethanol is often preferred.
  • Temperature: Typically performed at 30–60 °C, with an optimal range of 35–45 °C.
  • Purification: Post-reaction stirring in organic solvents like toluene can enhance product purity.
  • Outcome: Formation of the pyrrole ring derivative intermediate critical for subsequent steps.

This method is derived from a patented process that allows the entire synthesis to be completed in five steps, facilitating scalability and mass production.

Sequential Cyclization to Pyrrolopyridine Derivatives

  • The pyrrole derivative obtained above undergoes further cyclization to form the pyrrolopyridine core.
  • Reaction conditions and reagents vary depending on the desired substitution pattern but typically involve controlled temperature and solvent selection to maximize yield and purity.

Formation of the Aminomethyl Side Chain

  • The aminomethyl group linked to the pyridine ring is introduced via nucleophilic substitution or reductive amination strategies.
  • Neutralization and extraction steps are crucial for isolating the amine intermediate:
    • Acidic aqueous phases are neutralized with sodium hydroxide.
    • Extraction with ethyl acetate followed by washing with water.
    • Drying over magnesium sulfate and solvent evaporation under reduced pressure.
  • Purification by distillation or chromatography ensures high purity of the aminomethylated product.

Detailed Synthetic Procedure Example (From Patent and Literature Data)

Step Description Reagents/Conditions Notes
S-1 Cyclization of (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride with 3-chlorobutan-2-one Ethanol, 35–45 °C, 30–60 min Formation of pyrrole ring derivative
S-2 Cyclization of pyrrole derivative to pyrrolopyridine Organic solvent, controlled temperature Core heterocycle formation
S-3 Neutralization of acidic aqueous phase NaOH aqueous solution pH adjustment for extraction
S-4 Extraction and drying Ethyl acetate, MgSO4 drying Removal of impurities
S-5 Purification Reduced pressure distillation or chromatography Isolation of pure aminomethyl compound

Research Findings and Optimization

  • The use of ethanol as the solvent in the cyclization step provides a balance between solubility and reaction rate, yielding high purity intermediates.
  • Temperature control within 35–45 °C prevents side reactions and degradation.
  • Stirring the crude product in toluene post-reaction significantly improves purity by removing residual impurities.
  • The overall five-step process is efficient for scale-up and industrial production, minimizing the number of purification steps.
  • Alternative methods involving protected pyridine derivatives and hydrazine hydrate for pyrazole ring formation have been reported but are more complex and less suited for large-scale synthesis.

Summary Table of Preparation Parameters

Parameter Details
Starting material (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Key reagents 3-chlorobutan-2-one, 4-chlorobenzoylacetonitrile
Solvents Ethanol (preferred), methanol, isopropyl alcohol, etc.
Reaction temperature 30–60 °C (optimal 35–45 °C)
Reaction time Typically 30–60 minutes per step
Purification methods Organic solvent stirring (toluene), extraction, chromatography
Yield and purity High purity achieved with optimized conditions
Scalability Suitable for mass production with 5-step process

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride, and how are intermediates validated?

  • Methodology :

  • Nucleophilic substitution : Pyridine derivatives are functionalized via substitution reactions, followed by coupling with 1-methylpyrazole intermediates.
  • Salt formation : The free base is treated with HCl in anhydrous conditions to yield the dihydrochloride salt.
  • Characterization : Intermediates are validated using 1H^1H-NMR (proton nuclear magnetic resonance) for structural confirmation and HPLC (High-Performance Liquid Chromatography) for purity assessment (>95%) .
  • Purification : Recrystallization from ethanol/water mixtures ensures high crystallinity.

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

  • Methodology :

  • X-ray diffraction : Single crystals are grown via slow evaporation, and data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : SHELXL (part of the SHELX suite) is used for structure solution and refinement, employing Full-Matrix Least Squares (FMLS) to optimize atomic displacement parameters .
  • Validation : The CIF (Crystallographic Information File) is cross-checked with PLATON for twinning or disorder analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Emergency measures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .

Q. Which analytical techniques are prioritized for assessing purity and stability?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .
  • Elemental analysis : Verify stoichiometry of C, H, N, and Cl to confirm dihydrochloride formation.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hygroscopicity and decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR chemical shifts)?

  • Methodology :

  • Dynamic effects : Compare solid-state (X-ray) and solution-state (NMR) structures to identify conformational flexibility.
  • DFT calculations : Use Gaussian or ORCA to simulate NMR shifts based on crystal coordinates, accounting for solvent effects.
  • Twinning analysis : Re-examine SHELXL refinement logs for missed twinning ratios or pseudo-symmetry .

Q. What strategies optimize crystallization conditions for high-resolution X-ray data collection?

  • Methodology :

  • Solvent screening : Employ microbatch or vapor diffusion with solvents like DMSO/water mixtures.
  • Additives : Add 1-2% polyethylene glycol (PEG 4000) to reduce nucleation density.
  • Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-cooling in liquid nitrogen .

Q. How is the biological activity of this compound evaluated in target-binding assays, and what structural features drive efficacy?

  • Methodology :

  • In vitro assays : Fluorescence polarization or SPR (Surface Plasmon Resonance) measure binding affinity to kinases or GPCRs.
  • SAR studies : Modify the pyrazole methyl group or pyridine substituents to correlate structure with IC50_{50} values.
  • Docking simulations : Use AutoDock Vina to predict binding modes in active sites, validated by mutagenesis data .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
  • Plasma stability : Expose to human plasma (37°C) and quantify parent compound loss over 24 hours.
  • Light sensitivity : Conduct ICH Q1B photostability testing to determine if amber vials are required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 2
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.